molecular formula C7H6BrN3 B152522 3-Bromo-1H-indazol-4-amine CAS No. 885521-25-5

3-Bromo-1H-indazol-4-amine

Cat. No.: B152522
CAS No.: 885521-25-5
M. Wt: 212.05 g/mol
InChI Key: ALMVLRQMJKZIPQ-UHFFFAOYSA-N
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Description

3-Bromo-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a bromine atom at the third position and an amino group at the fourth position of the indazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indazol-4-amine typically involves the bromination of 1H-indazole followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures. The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1H-indazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as thiols, amines, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding hydrazine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium thiolate, primary or secondary amines, and alkoxides in polar aprotic solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or nitric acid.

    Reduction Reactions: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed:

    Substitution Products: Thiol-substituted indazoles, amino-substituted indazoles, and alkoxy-substituted indazoles.

    Oxidation Products: Nitroso-indazoles and nitro-indazoles.

    Reduction Products: Hydrazine derivatives of indazoles.

Scientific Research Applications

3-Bromo-1H-indazol-4-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its potential biological activity.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is utilized in the development of agrochemicals, dyes, and materials science.

Comparison with Similar Compounds

    1H-indazole-3-amine: Lacks the bromine atom, which may result in different biological activities and reactivity.

    3-Bromo-1H-indazole: Lacks the amino group, affecting its potential for hydrogen bonding and reactivity.

    4-Amino-1H-indazole: Lacks the bromine atom, which may influence its electronic properties and reactivity.

Uniqueness: 3-Bromo-1H-indazol-4-amine is unique due to the presence of both the bromine atom and the amino group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse derivatives with varied biological activities.

Properties

IUPAC Name

3-bromo-2H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMVLRQMJKZIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646252
Record name 3-Bromo-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-25-5
Record name 3-Bromo-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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